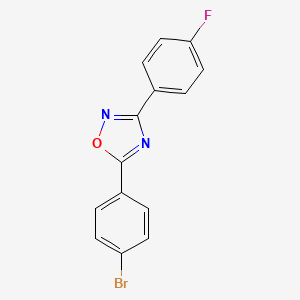![molecular formula C14H21ClN2O2S B5883478 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5883478.png)
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, also known as CP-122,288, is a chemical compound that belongs to the class of sulfonamides. It is a potent and selective inhibitor of the human dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
作用機序
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide exerts its pharmacological effects by selectively inhibiting the human dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating the signaling of dopamine. By blocking DAT, 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide increases the extracellular levels of dopamine, which can activate dopamine receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to produce a number of biochemical and physiological effects in animal and human studies. These include increased dopamine release, increased dopamine turnover, increased cAMP levels, and increased expression of dopamine receptors. 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
実験室実験の利点と制限
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for DAT, which allows for specific targeting of dopamine signaling. Another advantage is its potency, which allows for low doses to be used in experiments. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies. Another limitation is its poor solubility in water, which can complicate administration and formulation.
将来の方向性
There are several future directions for research on 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide. One direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and depression. Another direction is to investigate its pharmacokinetic properties and develop new formulations that improve its solubility and bioavailability. Finally, another direction is to study its effects on other neurotransmitter systems, such as serotonin and norepinephrine, and their interactions with dopamine.
合成法
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(1-piperidinyl)propylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the final product, which is purified by recrystallization or column chromatography.
科学的研究の応用
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In Parkinson's disease, 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to improve motor symptoms by increasing dopamine levels in the brain. In ADHD, 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to improve attention and impulse control by blocking the reuptake of dopamine. In drug addiction, 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to reduce drug-seeking behavior by decreasing the rewarding effects of drugs of abuse.
特性
IUPAC Name |
4-chloro-N-(3-piperidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c15-13-5-7-14(8-6-13)20(18,19)16-9-4-12-17-10-2-1-3-11-17/h5-8,16H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQWOOXTBYGPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(piperidin-1-yl)propyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
![N-[2-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5883401.png)

![(2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5883406.png)




![2-methyl-N'-[(1-naphthyloxy)acetyl]-3-furohydrazide](/img/structure/B5883462.png)

![dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate](/img/structure/B5883473.png)

![ethyl 4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B5883477.png)
![N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5883483.png)